molecular formula C11H10BrN3O2 B13615326 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13615326
M. Wt: 296.12 g/mol
InChI Key: VHPPXHCYUDWNCM-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromobenzyl group, a methyl group, and a carboxylic acid group attached to the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazole intermediate.

    Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,16,17)

InChI Key

VHPPXHCYUDWNCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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